![molecular formula C16H18ClNO3S2 B5112376 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that is involved in protein folding and redox regulation.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves its interaction with PDI. This compound binds to the active site of PDI and inhibits its activity. This leads to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can activate the unfolded protein response and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PDI by this compound can lead to the accumulation of misfolded proteins and endoplasmic reticulum stress, which can activate the unfolded protein response and lead to cell death. This compound has also been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments is its potency and selectivity as a PDI inhibitor. This compound has been shown to be a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in various cellular processes. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One area of research is the development of new PDI inhibitors that are less toxic than this compound. Another area of research is the use of this compound as a tool for studying the role of PDI in cancer. This compound has been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy, and further research in this area could lead to the development of new cancer treatments. Finally, research on the role of PDI in other cellular processes, such as immune function and neurodegenerative diseases, could also be an area of future research.
Métodos De Síntesis
The synthesis of 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves several steps. First, 3-chloro-4-methoxyaniline is reacted with 2-chloroethyl sulfide to form 3-chloro-4-methoxy-N-(2-chloroethyl)aniline. This intermediate is then reacted with 4-methylphenylthiol and sodium hydride to form 3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}aniline. Finally, this compound is reacted with sulfuryl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been used in a variety of scientific research applications. One of the most important uses of this compound is as a PDI inhibitor. PDI is involved in protein folding and redox regulation, and inhibition of PDI can lead to the accumulation of misfolded proteins and endoplasmic reticulum stress. This compound has been shown to be a potent and selective inhibitor of PDI, and has been used to study the role of PDI in various cellular processes.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-3-5-13(6-4-12)22-10-9-18-23(19,20)14-7-8-16(21-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHMZAQHZBHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

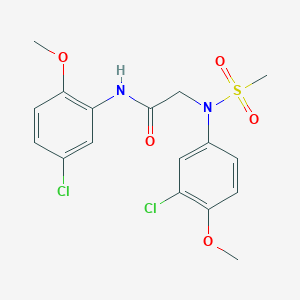

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)

acetate](/img/structure/B5112328.png)
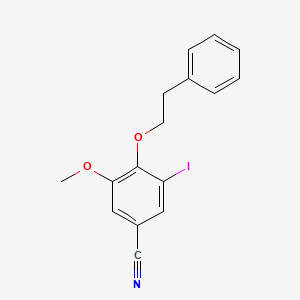
![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)

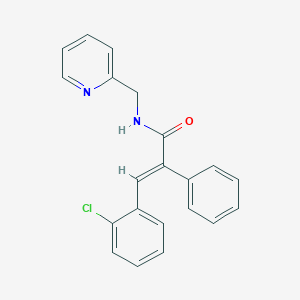
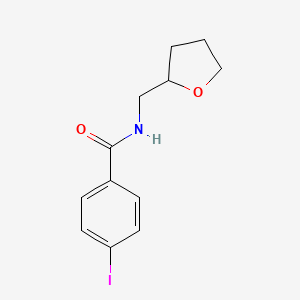
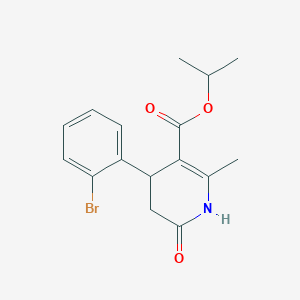
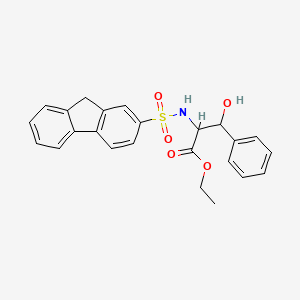
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
